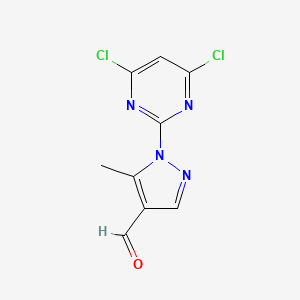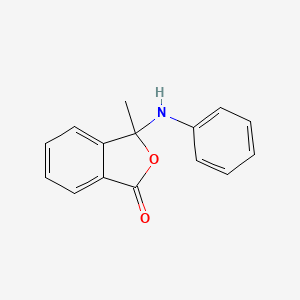
3-Anilino-3-methyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
3-Anilino-3-methyl-2-benzofuran-1(3H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Anilino-2-benzofuran-1(3H)-one: Lacks the methyl group.
3-Methyl-2-benzofuran-1(3H)-one: Lacks the anilino group.
2-Benzofuran-1(3H)-one: Lacks both the anilino and methyl groups.
Uniqueness
3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is unique due to the presence of both the anilino and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
7505-84-2 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-anilino-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3 |
Clé InChI |
XGCWPVGYFYSQKO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


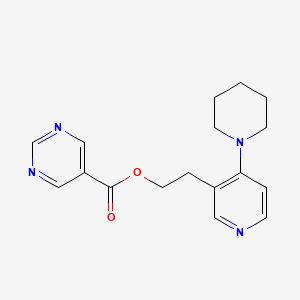
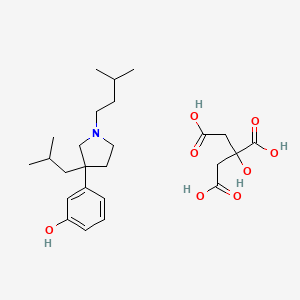
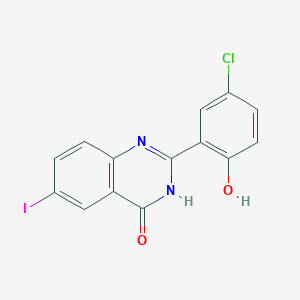
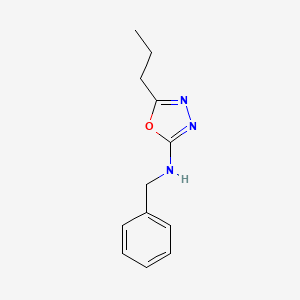
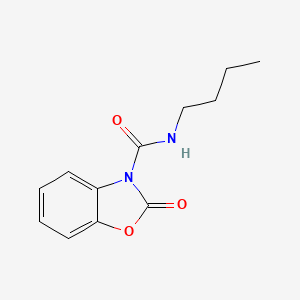


![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
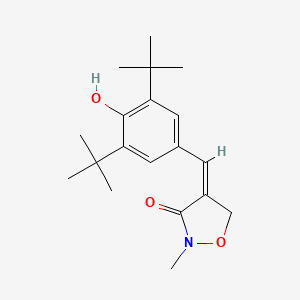
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
